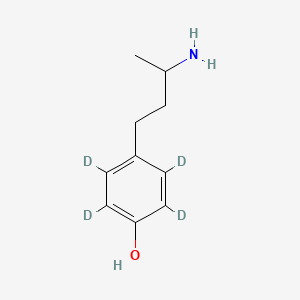

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a deuterated aromatic compound featuring a phenol core with deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions. This compound is structurally distinct due to its isotopic labeling and functionalization, making it valuable in applications such as mass spectrometry (MS) internal standards, metabolic studies, and drug development where isotopic tracing is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol typically involves the deuteration of 4-(3-Aminobutyl)phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterated solvents and reagents ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is used in various scientific research applications:

Chemistry: Studying reaction mechanisms and isotope effects.

Biology: Investigating metabolic pathways and enzyme kinetics.

Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

Industry: Used as a tracer in environmental studies and quality control processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways.

Comparison with Similar Compounds

Comparison with Deuterated Phenol Derivatives

4-Chloro-2,3,5,6-tetradeuteriophenol ()

- Structural Similarities: Both compounds share the 2,3,5,6-tetradeuteriophenol backbone.

- Key Differences: Substituent: The target compound has a 3-aminobutyl group at the 4-position, while 4-chloro-2,3,5,6-tetradeuteriophenol has a chlorine atom. Molecular Weight: The aminobutyl group increases the molecular weight (~175–185 g/mol estimated) compared to 4-chloro-D4-phenol (132.58 g/mol). Reactivity: The chlorine substituent in 4-chloro-D4-phenol enhances electrophilicity, whereas the aminobutyl group introduces nucleophilic and hydrogen-bonding capabilities.

- Applications: 4-Chloro-D4-phenol is used as a stable isotope-labeled metabolite, stored at +20°C for analytical purposes . The target compound’s aminobutyl group may expand its utility in bioanalytical or pharmacological contexts.

Pioglitazone-d4 ()

- Structural Context : Pioglitazone-d4 contains a 2,3,5,6-tetradeuteriophenyl group linked to a thiazolidinedione moiety.

- Functional Contrast: Unlike the target compound’s aminobutyl group, Pioglitazone-d4 includes a pyridinyl-ethoxy pharmacophore, enabling peroxisome proliferator-activated receptor (PPAR) gamma agonist activity.

- Analytical Use : Pioglitazone-d4 serves as an internal standard for LC/GC-MS quantification due to its isotopic purity (>99% deuterated forms) . The target compound could similarly act as a deuterated standard but with distinct chemical interactions due to its amine functionality.

Comparison with Aminobutyl-Substituted Compounds

Non-Deuterated Aminobutylphenols

- Stability: Deuterium substitution reduces metabolic degradation rates via the kinetic isotope effect, enhancing stability compared to non-deuterated analogs .

- Solubility: The aminobutyl group improves water solubility relative to hydrophobic derivatives (e.g., fluorinated benzyl alcohols in ). However, deuteration may slightly alter solubility due to isotopic mass effects.

- Synthetic Challenges: Introducing deuterium requires specialized methods (e.g., H/D exchange under acidic conditions) alongside aminobutyl functionalization, increasing synthesis complexity compared to non-deuterated analogs .

Fluorinated Analogs ()

- Electronic Effects : Fluorine substituents (e.g., in 2,3,5,6-tetrafluorobenzyl alcohols) enhance electron-withdrawing properties, whereas deuterium has minimal electronic impact.

- Applications : Fluorinated compounds are prevalent in agrochemicals (e.g., pyrethroid intermediates) due to their stability . The target compound’s deuterium and amine group may instead prioritize applications in tracer studies or drug metabolism.

Physicochemical Properties

Biological Activity

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a chemical compound that has garnered attention for its potential biological activities. The investigation into its properties is crucial for understanding its applications in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a phenolic core substituted with a 3-aminobutyl group. The introduction of deuterium at specific positions enhances the stability and bioavailability of the compound. The synthesis typically involves multiple steps, including:

- Formation of the Phenolic Base : Starting from commercially available phenols.

- Substitution Reactions : Introducing the 3-aminobutyl group through nucleophilic substitution.

- Deuteration : Utilizing deuterated solvents or reagents to incorporate deuterium into the final product.

The biological activity of this compound can be attributed to several mechanisms:

- Alkaline Phosphatase Inhibition : Similar compounds have shown potent inhibition of alkaline phosphatase, an enzyme involved in various physiological processes including bone mineralization and signal transduction .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential utility in treating infections.

- Anticancer Activity : Preliminary studies indicate that the compound may influence cancer cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Inhibition of Alkaline Phosphatase :

-

Antimicrobial Activity :

- Research on related phenolic compounds revealed moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of an amino group is often correlated with enhanced activity.

-

Anticancer Studies :

- Investigations into phenolic compounds have shown their ability to induce apoptosis in cancer cell lines. The specific role of the 3-aminobutyl substitution in enhancing cytotoxicity remains an area for further research.

Data Table: Biological Activities

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-(3-aminobutyl)-2,3,5,6-tetradeuteriophenol |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i4D,5D,6D,7D |

InChI Key |

WNTVTQIJPAFZEL-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCC(C)N)[2H])[2H])O)[2H] |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.